molecular formula C6H5F2N B047769 2,3-Difluoroaniline CAS No. 4519-40-8

2,3-Difluoroaniline

Cat. No.: B047769
CAS No.: 4519-40-8
M. Wt: 129.11 g/mol
InChI Key: YCCQGFYAVUTQFK-UHFFFAOYSA-N
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Description

2,3-Difluoroaniline is an organic compound with the molecular formula C6H5F2N. It is a derivative of aniline, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions. This compound is known for its clear light orange liquid form and is used as an intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Difluoroaniline can be synthesized through several methods. One common method involves the reduction of 2,3-difluoronitrobenzene using a palladium catalyst on activated carbon in the presence of hydrogen and triethylamine in methanol at 50°C . Another method involves the fluorination of 2,3-dichloronitrobenzene followed by reduction and amination reactions .

Industrial Production Methods: Industrial production of this compound typically involves the use of 2,3-dichloronitrobenzene as a starting material. The process includes a fluorination reaction to produce 2,3-difluoronitrobenzene, followed by reduction to this compound . This method is preferred due to the availability and cost-effectiveness of the starting materials.

Comparison with Similar Compounds

Comparison: 2,3-Difluoroaniline is unique due to the specific positioning of the fluorine atoms, which affects its chemical properties and reactivity. Compared to other difluoroanilines, it offers distinct advantages in certain synthetic applications due to its stability and reactivity profile .

Properties

IUPAC Name

2,3-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCQGFYAVUTQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196415
Record name 2,3-Difluoroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4519-40-8
Record name 2,3-Difluoroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4519-40-8
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Record name 2,3-Difluoroaniline
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Record name 2,3-Difluoroaniline
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Record name 2,3-difluoroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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